molecular formula C11H9Br2N B2567378 4,6-Dibromo-5,7-dimethylquinoline CAS No. 1692552-04-7

4,6-Dibromo-5,7-dimethylquinoline

Cat. No. B2567378
CAS RN: 1692552-04-7
M. Wt: 315.008
InChI Key: CDUDEVAGTCMXBE-UHFFFAOYSA-N
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Description

4,6-Dibromo-5,7-dimethylquinoline (DBDMQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBDMQ is a heterocyclic compound that belongs to the quinoline family. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4,6-Dibromo-5,7-dimethylquinoline could potentially be used in the synthesis of heterocyclic compounds . For example, a similar compound, 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine, has been synthesized from commercial diaminomaleonitrile . The conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .

Design of Liquid Crystals

Compounds similar to 4,6-Dibromo-5,7-dimethylquinoline have been considered promising for the design of liquid crystals . The formation of stable S…η2-(N=N) bound chains in 4,7-bis(alkylthio)-[1,2,5]thiadiazolo[3,4-d]pyridines makes these compounds promising for this application .

3. Preparation of Functional Organic Dyes and Electronic Materials Electron-deficient π-conjugated building blocks, such as 4,6-Dibromo-5,7-dimethylquinoline, have been widely applied for the preparation of functional organic dyes and electronic materials . These heterocycles with high electron affinity have been shown to be some of the best strong and synthetically variable acceptors .

Development of Solar Cells

Materials based on electron-acceptor building blocks have been used in dye-sensitized solar cells (DSSCs) and bulk heterojunction solar cells (BHJ) . The choice of the acceptor is important for high performance of the materials .

Creation of Organic Field-Effect Transistors

Electron-acceptor building blocks have also been used in the development of n-type organic field-effect transistors . These materials can tune the energy levels of the frontier orbitals and the difference between these energies .

Development of Anticancer Drugs

Quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have shown promising anticancer activity against various cell lines . Therefore, it’s possible that 4,6-Dibromo-5,7-dimethylquinoline could also have potential applications in this field.

properties

IUPAC Name

4,6-dibromo-5,7-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N/c1-6-5-9-10(7(2)11(6)13)8(12)3-4-14-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUDEVAGTCMXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C(=C1Br)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-5,7-dimethylquinoline

CAS RN

1692552-04-7
Record name 4,6-dibromo-5,7-dimethylquinoline
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